
N-Desmethylvenlafaxine
Overview
Description
N-Desmethylvenlafaxine, also known as O-desmethylvenlafaxine, is a major active metabolite of the antidepressant drug venlafaxine. It belongs to the class of serotonin-norepinephrine reuptake inhibitors and is primarily used in the treatment of major depressive disorder. This compound plays a crucial role in the pharmacological activity of venlafaxine by inhibiting the reuptake of serotonin and norepinephrine, thereby enhancing their levels in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethylvenlafaxine typically involves the demethylation of venlafaxine. This process can be achieved through various chemical reactions, including:
Oxidative Demethylation: This method involves the use of oxidizing agents such as hydrogen peroxide or peracids to remove the methyl group from venlafaxine.
Reductive Demethylation: This approach uses reducing agents like lithium aluminum hydride to achieve demethylation.
Industrial Production Methods: In industrial settings, the production of this compound is often carried out through a multi-step process that includes:
Benzyl Protection: Protecting the phenolic hydroxyl group of venlafaxine.
Cyclohexanone Condensation: Condensing with cyclohexanone to form the desired intermediate.
Deprotection: Removing the benzyl group to yield this compound.
Chemical Reactions Analysis
Types of Reactions: N-Desmethylvenlafaxine undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding N-oxide derivative.
Reduction: Reduction reactions can further modify the compound, potentially leading to the formation of secondary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
N-oxide derivatives: Formed through oxidation.
Secondary amines: Resulting from reduction reactions.
Substituted derivatives: Produced via nucleophilic substitution
Scientific Research Applications
Pharmacokinetics and Therapeutic Monitoring
N-Desmethylvenlafaxine plays a crucial role in the pharmacokinetic profile of venlafaxine. It is essential to understand how NDV behaves in the body to optimize therapeutic outcomes and minimize adverse effects.
- Detection Methods : High-performance liquid chromatography (HPLC) has been established as an effective method for measuring plasma concentrations of NDV alongside venlafaxine. This method demonstrates high specificity and sensitivity, allowing for accurate therapeutic drug monitoring . The development of HPLC methods has provided clinicians with tools to guide individualized medication regimens based on plasma concentration data.
- Clinical Relevance : Studies have shown that monitoring NDV levels can help in understanding drug interactions and variations in metabolism among patients. For instance, the presence of benzodiazepines can influence the pharmacokinetics of venlafaxine and its metabolites, including NDV .
Analytical Techniques
Various analytical techniques have been developed to study NDV, facilitating its quantification in biological samples.
- Capillary Electrochromatography : A method utilizing vancomycin silica stationary phase has been optimized for the simultaneous chiral separation of venlafaxine and NDV. This technique allows for the detection of both compounds at low concentrations, making it suitable for clinical sample analysis .
- Micellar Electrokinetic Chromatography : This method has been employed to achieve baseline separation of venlafaxine and NDV enantiomers. It provides a cost-effective alternative for pharmacokinetic studies and can identify potential drug-drug interactions .
Case Studies and Clinical Implications
Research indicates that variations in NDV levels can have significant clinical implications.
- Drug Interactions : A study highlighted the importance of understanding how NDV interacts with other medications. For instance, co-administration with indinavir was shown to affect the plasma concentrations of both NDV and venlafaxine, emphasizing the need for careful monitoring in polypharmacy settings .
- Adverse Effects : There are documented cases where elevated levels of NDV were associated with adverse effects such as cardiogenic shock. This underscores the necessity for clinicians to consider NDV levels when assessing patient responses to venlafaxine therapy .
Table: Summary of Analytical Methods for this compound
Analytical Method | Key Features | Applications |
---|---|---|
High-Performance Liquid Chromatography (HPLC) | High specificity and sensitivity | Therapeutic drug monitoring |
Capillary Electrochromatography | Simultaneous chiral separation | Clinical sample analysis |
Micellar Electrokinetic Chromatography | Cost-effective, identifies drug-drug interactions | Pharmacokinetic studies |
Mechanism of Action
N-Desmethylvenlafaxine exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, two key neurotransmitters involved in mood regulation. By blocking their reuptake, it increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. This mechanism is similar to that of its parent compound, venlafaxine. The compound does not significantly affect other neurotransmitter systems, such as dopamine, which contributes to its specific therapeutic profile .
Comparison with Similar Compounds
N-Desmethylvenlafaxine is often compared with other serotonin-norepinephrine reuptake inhibitors, such as:
Venlafaxine: The parent compound, which undergoes metabolism to form this compound. Venlafaxine requires metabolic activation, whereas this compound is already active.
Desvenlafaxine: Another active metabolite of venlafaxine, which is structurally similar but has different pharmacokinetic properties.
Duloxetine: Another serotonin-norepinephrine reuptake inhibitor with a different chemical structure and pharmacological profile.
Uniqueness: this compound is unique in its specific inhibition of serotonin and norepinephrine reuptake without significant interaction with other neurotransmitter systems. This selective action contributes to its efficacy and safety profile in the treatment of depression .
Biological Activity
N-Desmethylvenlafaxine (NDV) is a significant metabolite of venlafaxine, an antidepressant primarily used for major depressive disorder and anxiety disorders. Understanding the biological activity of NDV is crucial for elucidating its pharmacological effects and potential therapeutic applications. This article reviews the metabolic pathways, receptor interactions, pharmacokinetics, and clinical implications of NDV, supported by data tables and relevant case studies.
Metabolism and Formation
Venlafaxine is metabolized in the liver primarily through cytochrome P450 enzymes, leading to the formation of several metabolites, including NDV. The metabolic pathways involve both O-demethylation and N-demethylation processes.
- Key Enzymes Involved :
- CYP2D6 : Major enzyme responsible for the formation of O-desmethylvenlafaxine (ODV).
- CYP3A4 : Primarily responsible for the formation of NDV.
- CYP2C9 and CYP2C19 : Also contribute to NDV synthesis but to a lesser extent.
Table 1: Metabolic Pathways of Venlafaxine
Metabolite | Enzyme(s) Involved | Formation Rate (nmol/min/mg protein) | Km (μM) |
---|---|---|---|
O-desmethylvenlafaxine (ODV) | CYP2D6 | 0.36 | 41 |
This compound (NDV) | CYP3A4, CYP2C9, CYP2C19 | 2.14 | 2504 |
Pharmacological Activity
NDV exhibits distinct pharmacological properties compared to its parent compound, venlafaxine. While venlafaxine is known for its dual action on serotonin and norepinephrine reuptake inhibition, NDV's receptor affinity and activity are less well characterized.
- Receptor Interactions :
- NDV has been shown to have lower affinity for serotonin receptors compared to ODV.
- It does not exhibit significant affinity for adrenergic or histaminergic receptors, which may contribute to a more favorable side effect profile.
Clinical Implications
The clinical significance of NDV arises from its pharmacokinetic properties and its role in therapeutic drug monitoring. Variability in metabolism due to genetic polymorphisms in cytochrome P450 enzymes can influence drug efficacy and safety.
Case Study: Genetic Polymorphisms Impacting NDV Levels
A study involving 1003 patients assessed the impact of CYP2D6 polymorphisms on the O/N-desmethylvenlafaxine metabolic ratio. Findings indicated that carriers of reduced-function alleles (CYP2D641) exhibited significantly lower NDV levels compared to those with normal-function alleles (CYP2D69-10), suggesting a need for individualized dosing strategies based on genetic testing .
Pharmacokinetics
The pharmacokinetics of NDV reveal important insights into its absorption, distribution, metabolism, and excretion (ADME).
- Absorption : Following oral administration, NDV is absorbed but at a slower rate compared to venlafaxine.
- Distribution : NDV shows a volume of distribution similar to venlafaxine but with variations based on individual metabolic capacity.
- Excretion : Predominantly excreted via urine as metabolites.
Table 2: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Half-life | 5-11 hours |
Volume of Distribution | 3-5 L/kg |
Clearance | Variable based on CYP genotype |
Q & A
Basic Research Questions
Q. How can N-Desmethylvenlafaxine be reliably identified and quantified in biological samples?
Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:
- Sample preparation: Use molecularly imprinted polymers (MIPs) for selective solid-phase extraction to isolate this compound from plasma, minimizing matrix effects .
- Chromatographic parameters: Optimize a C18 column with mobile phases of 0.1% formic acid in water and acetonitrile. Retention times for this compound typically range between 3.5–4.2 minutes under gradient elution .
- Validation: Ensure linearity (0.5–200 ng/mL), precision (RSD <15%), and recovery (>85%) per ICH guidelines .
Q. What are the primary metabolic pathways of this compound, and how do they influence experimental design?
Answer: this compound is a secondary metabolite of venlafaxine, primarily formed via CYP3A4-mediated N-demethylation. Key considerations:
- Enzyme kinetics: Use human liver microsomes (HLMs) to study CYP3A4 activity, with ketoconazole as a selective inhibitor .
- Pharmacogenomic variability: Include CYP2D6 genotyping in study cohorts, as poor metabolizers exhibit elevated this compound concentrations due to reduced O-demethylation .
- Metabolite ratios: Calculate this compound/venlafaxine ratios to assess metabolic stability in vitro .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across studies?
Answer: Contradictions often arise from:
- Analytical variability: Standardize LC-MS/MS protocols across labs using reference standards (e.g., O-Desmethylvenlafaxine Succinate Monohydrate, CAS 386750-22-7) to ensure cross-study comparability .
- Population stratification: Stratify data by CYP2D6 phenotype (e.g., poor vs. extensive metabolizers) and adjust for covariates like age and renal function .
- Statistical models: Apply mixed-effects modeling to account for inter-individual variability in clearance rates .
Q. What methodological strategies improve the sensitivity of this compound detection in low-abundance samples?
Answer:
- Pre-concentration techniques: Use microextraction by packed sorbent (MEPS) with MIPs to enhance recovery from low-volume plasma samples (<100 µL) .
- High-resolution MS: Employ Q-TOF systems for accurate mass measurement (m/z 264.1958 for [M+H]⁺) to distinguish this compound from isobaric interferences .
- Derivatization: React with dansyl chloride to improve ionization efficiency in negative-ion mode .
Q. Methodological Optimization
Q. How should researchers design experiments to study the chiral specificity of this compound?
Answer:
- Chiral chromatography: Use a Chiralpak AD-H column with hexane:isopropanol (80:20) to resolve enantiomers. Retention times differ by 1.2–1.8 minutes .
- Enantiomer activity: Compare binding affinities at serotonin/norepinephrine transporters (SERT/NET) via radioligand assays (e.g., [³H]-citalopram for SERT) .
- Pharmacokinetic profiling: Administer racemic this compound to rodents and quantify enantiomers in plasma and brain tissue .
Q. Data Analysis and Reporting
Table 1: Key Analytical Parameters for this compound
Parameter | Value/Range | Reference Method |
---|---|---|
Detection Limit (LLOQ) | 0.5 ng/mL | LC-MS/MS |
Plasma Recovery | 85–92% | MIP-SPE |
Metabolic Ratio (NDV/VEN) | 0.15–0.35 (CYP2D6 EMs) | Genotype-adjusted |
Q. How should researchers address batch-to-batch variability in synthesized this compound?
Answer:
- Quality control (QC): Characterize batches via NMR (¹H and ¹³C) and HPLC purity assays (>98%). Monitor for impurities like N,O-Didesmethylvenlafaxine (CAS 93413-77-5) .
- Stability studies: Store reference standards at 2–8°C in amber vials to prevent degradation .
- Inter-lab validation: Share samples with collaborating labs for cross-verification using harmonized protocols .
Q. Ethical and Reproducibility Considerations
Q. What documentation is critical for ensuring reproducibility in this compound research?
Answer:
- Experimental protocols: Detail instrument settings (e.g., collision energy: 20–25 eV for MS/MS), mobile phase suppliers, and column lot numbers .
- Data transparency: Share raw chromatograms and pharmacokinetic curves in supplementary materials .
- Ethical compliance: Obtain ethics approval for human/animal studies and declare conflicts of interest per ICMJE guidelines .
Properties
IUPAC Name |
1-[1-(4-methoxyphenyl)-2-(methylamino)ethyl]cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17-12-15(16(18)10-4-3-5-11-16)13-6-8-14(19-2)9-7-13/h6-9,15,17-18H,3-5,10-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAFOJAJJMUXLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20881050 | |
Record name | N-Desmethyl Venlafaxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20881050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149289-30-5 | |
Record name | N-Desmethylvenlafaxine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149289-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Desmethylvenlafaxine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149289305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Desmethyl Venlafaxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20881050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DESMETHYLVENLAFAXINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19V5EX4E8B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-Desmethylvenlafaxine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013892 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.